molecular formula C8H22Cl2N2 B1418865 N1,N1-Diethylbutane-1,4-diamine dihydrochloride CAS No. 879650-79-0

N1,N1-Diethylbutane-1,4-diamine dihydrochloride

Cat. No. B1418865
M. Wt: 217.18 g/mol
InChI Key: FVAJPULVNNBZLV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N1,N1-Diethylbutane-1,4-diamine dihydrochloride” consists of 8 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms. The InChI code for the base compound “N,N-Diethylbutane-1,4-diamine” is InChI=1/C8H20N2/c1-3-10(4-2)8-6-5-7-9/h3-9H2,1-2H3/p+2 .


Physical And Chemical Properties Analysis

“N1,N1-Diethylbutane-1,4-diamine” is a colorless to light yellow liquid . It is soluble in many organic solvents, such as ethanol, ether, and toluene, but insoluble in water . The molecular weight of the dihydrochloride form is 217.18 g/mol.

Scientific Research Applications

Corrosion Inhibition

  • A theoretical investigation using Density Functional Theory (DFT) explored the corrosion inhibition efficiency of chloroquine derivatives, including compounds structurally related to N1,N1-Diethylbutane-1,4-diamine dihydrochloride. This study highlighted the potential of these derivatives in corrosion prevention, examining their chemical descriptors and electronic structures in relation to inhibition efficiency (Ogunyemi, Latona, Ayinde, & Adejoro, 2020).

Complexation with Metals

  • Research on the complexation behavior of dithiocarbamates derived from N,N-dicinnamylalkane-1,n-diamines, including a compound analogous to N1,N1-Diethylbutane-1,4-diamine dihydrochloride, with metals, has been reported. This study provided insights into the synthesis and characterization of metal dithiocarbamate complexes, which are crucial for understanding the coordination chemistry of such diamines (Halimehjani et al., 2019).

Anticancer Drug Synthesis

  • The synthesis of a potential new anticancer drug, involving a derivative closely related to N1,N1-Diethylbutane-1,4-diamine dihydrochloride, was explored. This study underscores the compound's relevance in the development of radiopharmaceuticals and its potential application in cancer treatment (Hicks & Huang, 1997).

Organic Light-Emitting Diodes (OLEDs)

  • Novel starburst type amorphous materials, including derivatives of N1,N1-Diethylbutane-1,4-diamine, were synthesized and applied as hole injection layers in OLEDs. This research demonstrated a significant reduction in the required driving voltage for OLEDs, indicating the compound's utility in improving electronic device efficiency (Kim, Yokoyama, & Adachi, 2012).

Crystal Polymorphs and DFT Calculations

  • The preparation and characterization of novel ynamine compounds, including N1,N1,N4,N4-tetraphenylbuta-1,3-diyne-1,4-diamine, reveal insights into crystal polymorphs and their electronic structures through DFT calculations. This study contributes to our understanding of the structural dynamics and properties of compounds related to N1,N1-Diethylbutane-1,4-diamine dihydrochloride (Tokutome & Okuno, 2013).

Safety And Hazards

“N1,N1-Diethylbutane-1,4-diamine dihydrochloride” is a hazardous substance. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing . It is also advised to avoid ingestion and inhalation .

properties

IUPAC Name

N',N'-diethylbutane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2.2ClH/c1-3-10(4-2)8-6-5-7-9;;/h3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAJPULVNNBZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminobutyl)diethylamine dihydrochloride

CAS RN

879650-79-0
Record name (4-aminobutyl)diethylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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